molecular formula C11H19N2O4P B14309856 1-Diazonio-1-(diethoxyphosphoryl)hepta-1,6-dien-2-olate CAS No. 119407-24-8

1-Diazonio-1-(diethoxyphosphoryl)hepta-1,6-dien-2-olate

Cat. No.: B14309856
CAS No.: 119407-24-8
M. Wt: 274.25 g/mol
InChI Key: GMNPMQIEVQYMTC-UHFFFAOYSA-N
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Description

1-Diazonio-1-(diethoxyphosphoryl)hepta-1,6-dien-2-olate is a chemical compound with a unique structure that includes a diazonium group and a phosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Diazonio-1-(diethoxyphosphoryl)hepta-1,6-dien-2-olate typically involves the reaction of a suitable precursor with a diazotizing agent. One common method involves the reaction of a phosphonate ester with a diazonium salt under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the phosphonate ester precursor, followed by diazotization and subsequent purification of the final product. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1-Diazonio-1-(diethoxyphosphoryl)hepta-1,6-dien-2-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazonium group to an amine.

    Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of phosphoryl oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Diazonio-1-(diethoxyphosphoryl)hepta-1,6-dien-2-olate has several scientific research applications:

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Diazonio-1-(diethoxyphosphoryl)hepta-1,6-dien-2-olate involves the interaction of its diazonium group with various molecular targets. The diazonium group can undergo electrophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on target molecules. The phosphoryl group can participate in coordination chemistry, forming complexes with metal ions and other ligands.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl P-(1-diazo-2-oxopropyl)phosphonate
  • Phosphonic acid, (1-diazo-2-oxo-6-heptenyl)-, diethyl ester

Uniqueness

1-Diazonio-1-(diethoxyphosphoryl)hepta-1,6-dien-2-olate is unique due to its combination of a diazonium group and a phosphoryl group, which imparts distinct reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical transformations and applications in various fields.

Properties

CAS No.

119407-24-8

Molecular Formula

C11H19N2O4P

Molecular Weight

274.25 g/mol

IUPAC Name

1-diazo-1-diethoxyphosphorylhept-6-en-2-one

InChI

InChI=1S/C11H19N2O4P/c1-4-7-8-9-10(14)11(13-12)18(15,16-5-2)17-6-3/h4H,1,5-9H2,2-3H3

InChI Key

GMNPMQIEVQYMTC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=[N+]=[N-])C(=O)CCCC=C)OCC

Origin of Product

United States

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